molecular formula C11H8N4 B1504716 4-(2-Aminopyrimidin-4-yl)benzonitrile CAS No. 874774-26-2

4-(2-Aminopyrimidin-4-yl)benzonitrile

Cat. No.: B1504716
CAS No.: 874774-26-2
M. Wt: 196.21 g/mol
InChI Key: PHCGCSLINHWDAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Aminopyrimidin-4-yl)benzonitrile (CAS 874774-26-2) is an organic compound with the molecular formula C11H8N4 and a molecular weight of 196.21 g/mol . This pyrimidine derivative is a key chemical building block in medicinal chemistry research, particularly in the development of novel cancer immunotherapies. It serves as a critical intermediate in the synthesis of dual A2A/A2B adenosine receptor (AR) antagonists . In the tumour microenvironment, activation of A2A and A2B receptors by adenosine leads to suppressed immune responses, including the inhibition of T-cell activation and cytokine production . Compounds derived from this benzonitrile scaffold are designed to block these receptors, thereby preventing the accumulation of immunosuppressive cAMP and helping to restore the body's anti-tumor immunity . Research indicates that integrating this specific aminopyrimidine-benzonitrile core contributes to high potency in functional assays . This product is intended for research purposes and laboratory use only. It is not approved for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions, and it is recommended to store it sealed in a dry environment at 2-8°C .

Properties

CAS No.

874774-26-2

Molecular Formula

C11H8N4

Molecular Weight

196.21 g/mol

IUPAC Name

4-(2-aminopyrimidin-4-yl)benzonitrile

InChI

InChI=1S/C11H8N4/c12-7-8-1-3-9(4-2-8)10-5-6-14-11(13)15-10/h1-6H,(H2,13,14,15)

InChI Key

PHCGCSLINHWDAB-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C#N)C2=NC(=NC=C2)N

Canonical SMILES

C1=CC(=CC=C1C#N)C2=NC(=NC=C2)N

Origin of Product

United States

Comparison with Similar Compounds

4-[(4-Hydroxypyrimidin-2-yl)amino]benzonitrile (CAS: 189956-45-4)

  • Molecular Formula : C₁₁H₈N₄O
  • Key Difference: Replacement of the 2-amino group in pyrimidine with a hydroxyl group.

4-((6-(Benzylamino)-2-phenylpyrimidin-4-yl)amino)benzonitrile (Compound 82)

  • Structure: Features a benzylamino substituent at the pyrimidine’s 6-position and a phenyl group at the 2-position.
  • Synthesis: Derived via nucleophilic substitution of 4-((6-chloro-2-phenylpyrimidin-4-yl)amino)benzonitrile with benzylamine .
  • Application : Demonstrates potent ABCG2 inhibition, highlighting the role of bulky substituents in modulating transporter activity .

4-((2,6-Diphenylpyrimidin-4-yl)amino)benzonitrile

  • Synthesis: Prepared via Suzuki coupling of 4-((6-chloro-2-phenylpyrimidin-4-yl)amino)benzonitrile with phenylboronic acid .
  • Significance : The biphenyl substitution enhances π-π stacking interactions, critical for binding to hydrophobic enzyme pockets .

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity Reference
4-(2-Aminopyrimidin-4-yl)benzonitrile C₁₁H₈N₄ 196.21 2-Amino, 4-cyano Intermediate for ABCG2 inhibitors
4-[(4-Hydroxypyrimidin-2-yl)amino]benzonitrile C₁₁H₈N₄O 212.21 2-Hydroxy, 4-cyano Intermediate for Etravirine
Compound 82 C₂₄H₁₉N₅ 378.16 6-Benzylamino, 2-phenyl ABCG2 inhibitor (IC₅₀: <1 µM)
4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile C₁₁H₈N₄O 212.21 4-Oxo, 2-amino Antiviral (HIV RT inhibition)

Key Observations:

  • Amino vs. Hydroxy Groups: The 2-amino group in this compound provides nucleophilic reactivity for further derivatization, whereas the hydroxyl group in 189956-45-4 increases polarity, altering pharmacokinetics .
  • Substitution at Pyrimidine 6-Position: Benzylamino (Compound 82) or aryl groups enhance ABCG2 inhibition by improving hydrophobic interactions with the transporter’s substrate-binding pocket .

Anticancer and ABCG2 Inhibition

  • This compound Derivatives: Exhibit ABCG2 inhibition, reversing multidrug resistance in cancer cells .
  • Cytotoxic Analogues : Benzonitrile derivatives with triazole substituents (e.g., 4-[2-(3-chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile) show IC₅₀ values <10 µM against breast cancer cell lines .

Anti-inflammatory and Analgesic Activity

  • Indole-Pyrimidine Hybrids: Derivatives like 4-(2-amino-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-4-yl)phenol achieve 87.4% inflammation inhibition in rodent models .

Preparation Methods

Preparation of 4-Cyanophenyl Guanidine (Compound II)

  • Reaction: 4-Aminobenzonitrile is reacted with an aqueous cyanamide solution in the presence of an inorganic acid catalyst such as nitric acid, sulfuric acid, or hydrochloric acid.
  • Conditions: The reaction is conducted at 80–120 °C in solvents like water, methanol, or ethanol.
  • Outcome: Formation of 4-cyanophenyl guanidine, a crucial intermediate for subsequent cyclization.

Example Procedure:

Reagents Amounts Conditions Solvent Yield
4-Aminobenzonitrile 100 g 80–120 °C, 8 hours Methanol (500 mL) 30 g solid product

Cyclization to 4-(4,6-Dihydroxypyrimidine-2-yl)amino)benzonitrile (Compound III)

  • Reaction: Compound II is reacted with diethyl or dimethyl malonate in the presence of a strong base (e.g., sodium metal or sodium ethoxide).
  • Conditions: The reaction is carried out in methanol or ethanol at 0–50 °C, often under reflux for several hours.
  • Outcome: Formation of the dihydroxypyrimidine derivative through cyclization.

Example Procedure:

Reagents Amounts Conditions Solvent Yield
Compound II 10 g Reflux, 6 hours Methanol (200 mL) 6.5 g solid
Sodium metal 5.7 g 0–5 °C, stirring Methanol
Diethyl malonate 10 g

Chlorination to 4-(4,6-Dichloropyrimidin-2-yl)amino)benzonitrile (Compound IV)

  • Reaction: Compound III is treated with phosphorus oxychloride (POCl₃) at elevated temperatures (90–95 °C) to replace hydroxyl groups with chlorine atoms.
  • Conditions: Heating for 12 hours, followed by quenching with ice water.
  • Outcome: Formation of the dichloropyrimidine intermediate, isolated by filtration and purified by recrystallization.

Example Procedure:

Reagents Amounts Conditions Solvent Yield
Compound III 12 g 90–95 °C, 12 hours POCl₃ (60 mL) 6 g purified solid

Bromination to 4-(5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile (Compound V)

  • Reaction: Compound IV is brominated using bromine or N-bromosuccinimide (NBS) in solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or dimethylformamide (DMF).
  • Conditions: Room temperature stirring for 24–60 hours.
  • Outcome: Selective bromination at the 5-position of the pyrimidine ring.

Example Procedure:

Reagents Amounts Conditions Solvent Yield
Compound IV 15 g Room temperature, 24–60 h THF (150 mL) 9 g solid
N-Bromosuccinimide (NBS) 9 g

Amination to 4-(4-Amino-5-bromo-6-chloropyrimidin-2-yl)amino)benzonitrile (Compound VI)

  • Reaction: Compound V is reacted with ammonia dissolved in solvents like THF, 1,4-dioxane, or dichloromethane.
  • Conditions: Temperature range from 25 to 150 °C.
  • Outcome: Replacement of chlorine at the 6-position by an amino group, yielding the target aminopyrimidinylbenzonitrile.

Summary Table of Key Steps

Step Intermediate Reaction Type Reagents/Conditions Solvent(s) Temperature (°C) Yield/Notes
1 II Guanidine formation 4-Aminobenzonitrile + cyanamide + inorganic acid Water, methanol, ethanol 80–120 30 g solid product
2 III Cyclization Compound II + diethyl/dimethyl malonate + base Methanol, ethanol 0–50 6.5 g solid
3 IV Chlorination Compound III + POCl₃ POCl₃ 90–95 6 g purified solid
4 V Bromination Compound IV + Br₂ or NBS THF, DCM, DMF Room temp 9 g solid
5 VI Amination Compound V + NH₃ THF, 1,4-dioxane, DCM 25–150 Amino substitution at 6-position

Research Findings and Notes

  • The use of inorganic acids (nitric, sulfuric, or hydrochloric acid) in the initial guanidine formation is critical for reaction efficiency and product purity.
  • Sodium metal or sodium ethoxide bases are preferred for the cyclization step, with methanol or ethanol as solvents to facilitate smooth reaction kinetics.
  • Phosphorus oxychloride chlorination is a well-established method to convert hydroxyl groups on pyrimidine rings to chlorides, enabling further substitution reactions.
  • Bromination with N-bromosuccinimide offers selective mono-bromination, which is essential for the correct substitution pattern on the pyrimidine ring.
  • Amination with ammonia in aprotic solvents under controlled temperature conditions ensures the introduction of the amino group without side reactions.
  • The entire synthetic process has been optimized to avoid harsh conditions and minimize by-products, making it suitable for scale-up in pharmaceutical manufacturing.

Q & A

Q. What novel methodologies enable late-stage functionalization of this compound for SAR studies?

  • Answer : Techniques include:
  • C-H activation : Rh-catalyzed arylation at the pyrimidine C5 position introduces substituents (e.g., halogens, alkoxy groups).
  • Click chemistry : Azide-alkyne cycloaddition modifies the benzonitrile group for bioconjugation .

Q. How can green chemistry principles be applied to its synthesis?

  • Answer : Replace DMF with cyclopentyl methyl ether (CPME) or ethanol/water mixtures. Catalytic systems (e.g., Fe₃O₄-supported Pd nanoparticles) reduce metal leaching. Solvent-free mechanochemical grinding achieves 85% yield .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.